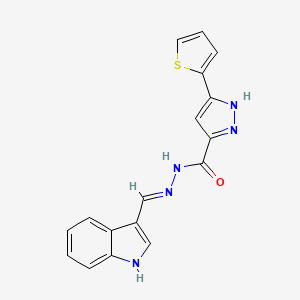
N'-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazonas. Las hidrazonas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal para el desarrollo de nuevos agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida generalmente implica la reacción de condensación entre 3-metoxibenzaldehído y 2-(1-metil-1H-pirrol-2-il)acetohidrazida. La reacción generalmente se lleva a cabo en presencia de un catalizador ácido en condiciones de reflujo. El esquema general de reacción es el siguiente:
3-Metoxibenzaldehído+2-(1-metil-1H-pirrol-2-il)acetohidrazida→N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, sería necesaria para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidracina.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- N’-(3-Metoxibencilideno)-2-(1H-pirrol-2-IL)acetohidrazida
- N’-(3-Metoxibencilideno)-2-(1-metil-1H-indol-2-IL)acetohidrazida
- N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-3-IL)acetohidrazida
Unicidad
N’-(3-Metoxibencilideno)-2-(1-metil-1H-pirrol-2-IL)acetohidrazida es único debido a sus características estructurales específicas, como la presencia de los grupos metoxibencilideno y pirrol. Estos elementos estructurales contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C15H17N3O2 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N3O2/c1-18-8-4-6-13(18)10-15(19)17-16-11-12-5-3-7-14(9-12)20-2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+ |
Clave InChI |
UPZPKJMDIQGBIS-LFIBNONCSA-N |
SMILES isomérico |
CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)OC |
SMILES canónico |
CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-tert-butyl-4-(4-chloro-3-nitrophenyl)-2H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11676539.png)
![[8-chloro-4-(cyclohex-3-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11676540.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676543.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11676546.png)

![N'-[(Z)-(4-Hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11676555.png)
![(5Z)-5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676566.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676578.png)
![N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11676579.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676600.png)
![2-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11676602.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B11676607.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)
![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676621.png)
